N'-[(E)-naphthalen-1-ylmethylidene]-2-phenylquinoline-4-carbohydrazide
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Overview
Description
N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLQUINOLINE-4-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLQUINOLINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between naphthaldehyde and 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLQUINOLINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and carbonyl compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: The original amine and carbonyl compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLQUINOLINE-4-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLQUINOLINE-4-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its hydrazone group can interact with biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- (E)-(4-FLUOROPHENYLIMINO)METHYLNAPHTHALEN-2-OL
Uniqueness
N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLQUINOLINE-4-CARBOHYDRAZIDE is unique due to its specific structural configuration, which includes both naphthalene and quinoline moieties
Properties
Molecular Formula |
C27H19N3O |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C27H19N3O/c31-27(30-28-18-21-13-8-12-19-9-4-5-14-22(19)21)24-17-26(20-10-2-1-3-11-20)29-25-16-7-6-15-23(24)25/h1-18H,(H,30,31)/b28-18+ |
InChI Key |
JZZFXDYSDBMHQC-MTDXEUNCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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